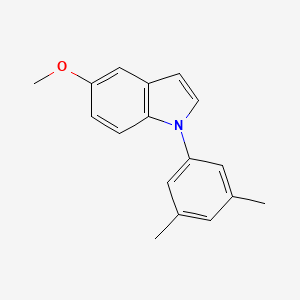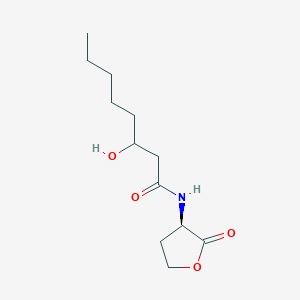
N-(3-Hydroxyoctanoyl)-DL-homoserine lactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Hydroxyoctanoyl)-DL-homoserine lactone: is a small diffusible signaling molecule secreted by various bacteria. It plays a crucial role in quorum sensing, a regulatory system used by bacteria to control gene expression in response to increasing cell density . This compound can have activating or suppressing effects on gene expression and biofilm formation, respectively .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Hydroxyoctanoyl)-DL-homoserine lactone typically involves the reaction of homoserine lactone with 3-hydroxyoctanoic acid. The reaction is usually carried out under mild conditions to prevent the degradation of the lactone ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors. The use of catalysts and optimized reaction conditions would be essential to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(3-Hydroxyoctanoyl)-DL-homoserine lactone can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major products are the reduced forms of the compound, such as alcohols or amines.
Substitution: The major products depend on the nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(3-Hydroxyoctanoyl)-DL-homoserine lactone is used as a model compound to study quorum sensing mechanisms in bacteria . It is also used in the synthesis of other biologically active molecules.
Biology: In biological research, this compound is used to study bacterial communication and biofilm formation. It helps in understanding how bacteria coordinate their activities and respond to environmental changes .
Medicine: By disrupting quorum sensing, it is possible to prevent bacterial infections and biofilm-related issues .
Industry: In industrial applications, this compound is used in the development of biosensors and bioreactors. It helps in monitoring and controlling bacterial populations in various processes .
Wirkmechanismus
N-(3-Hydroxyoctanoyl)-DL-homoserine lactone exerts its effects through quorum sensing. It binds to specific receptor proteins in bacteria, leading to changes in gene expression . This binding activates or represses the transcription of target genes, resulting in various cellular responses such as biofilm formation, virulence factor production, and motility .
Vergleich Mit ähnlichen Verbindungen
- N-(3-Oxodecanoyl)-L-homoserine lactone
- N-(3-Hydroxydecanoyl)-L-homoserine lactone
- N-(3-Oxooctanoyl)-L-homoserine lactone
Comparison: N-(3-Hydroxyoctanoyl)-DL-homoserine lactone is unique due to its specific hydroxyl group at the third position of the octanoyl chain. This structural feature influences its binding affinity and specificity to receptor proteins, making it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C12H21NO4 |
|---|---|
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
3-hydroxy-N-[(3R)-2-oxooxolan-3-yl]octanamide |
InChI |
InChI=1S/C12H21NO4/c1-2-3-4-5-9(14)8-11(15)13-10-6-7-17-12(10)16/h9-10,14H,2-8H2,1H3,(H,13,15)/t9?,10-/m1/s1 |
InChI-Schlüssel |
XCZVBYOXRSFQBH-QVDQXJPCSA-N |
Isomerische SMILES |
CCCCCC(CC(=O)N[C@@H]1CCOC1=O)O |
Kanonische SMILES |
CCCCCC(CC(=O)NC1CCOC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-ethyl-9-(4-methoxyphenyl)-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B14130705.png)

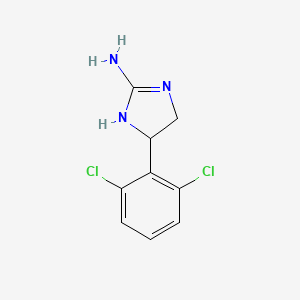
![N-[2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2,4-difluorobenzenesulfonamide](/img/structure/B14130740.png)
![[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]boronic acid](/img/structure/B14130753.png)

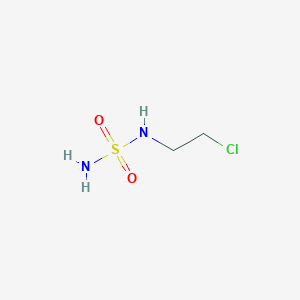
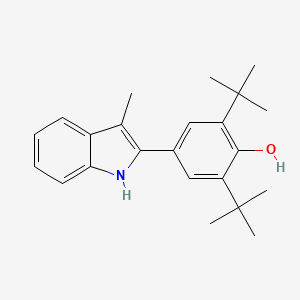
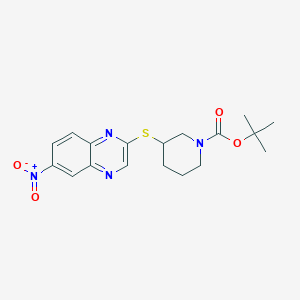


![2-[3-(Difluoromethyl)-5-(2-furanyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid](/img/structure/B14130796.png)
